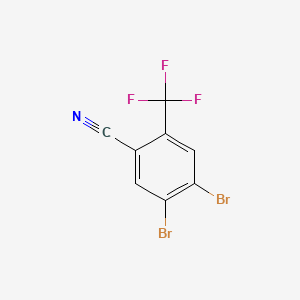

4,5-Dibromo-2-(trifluoromethyl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dibromo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2F3N/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCONGCGJVRAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677409 | |

| Record name | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-25-8 | |

| Record name | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dibromo-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile, a specialized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its unique substitution pattern, featuring two bromine atoms, a trifluoromethyl group, and a nitrile moiety, this molecule offers a versatile platform for the synthesis of complex chemical entities.

It is important to note that a specific CAS (Chemical Abstracts Service) number for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile could not be readily identified in common chemical databases. This suggests that the compound is not a standard commercial product and likely requires custom synthesis. This guide will, therefore, focus on its predicted properties based on analogous compounds, a proposed synthetic strategy grounded in established chemical principles, and its potential applications as an advanced intermediate.

Physicochemical and Spectroscopic Profile

While experimental data for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile is not publicly available, we can predict its properties with a high degree of confidence by extrapolating from well-characterized, structurally related monobrominated isomers. The presence of the electron-withdrawing trifluoromethyl and nitrile groups, combined with the two heavy bromine atoms, will significantly influence its physical and chemical characteristics.

Table 1: Comparison of Physicochemical Properties of Related Brominated 2-(Trifluoromethyl)benzonitriles and Predicted Properties for the Target Compound.

| Property | 4-Bromo-2-(trifluoromethyl)benzonitrile[1][2] | 5-Bromo-2-(trifluoromethyl)benzonitrile[1] | 2-Bromo-5-(trifluoromethyl)benzonitrile | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile (Predicted) |

| CAS Number | 191165-13-6 | 1208076-28-1 | 1483-55-2 | Not Assigned |

| Molecular Formula | C₈H₃BrF₃N | C₈H₃BrF₃N | C₈H₃BrF₃N | C₈H₂Br₂F₃N |

| Molecular Weight | 250.02 g/mol | 250.01 g/mol | 250.01 g/mol | 328.91 g/mol |

| Appearance | White to off-white powder or lump | White to off-white solid | White to off-white solid | White to off-white solid |

| Melting Point | 37 °C | Not available | Not available | > 50 °C |

| Boiling Point | 239.7 °C (at 760 mmHg) | Not available | Not available | > 250 °C (at 760 mmHg) |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The predicted higher melting and boiling points for the dibrominated compound are due to its increased molecular weight and greater potential for intermolecular interactions.

Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile presents a regiochemical challenge. The trifluoromethyl and nitrile groups are both strongly deactivating and meta-directing for electrophilic aromatic substitution.[3] Therefore, a direct two-fold bromination of 2-(trifluoromethyl)benzonitrile would not yield the desired 4,5-disubstituted product. A more strategic, multi-step approach is necessary. A plausible synthetic route is outlined below, starting from a commercially available precursor.

Sources

An In-depth Technical Guide to 4,5-Dibromo-2-(trifluoromethyl)benzonitrile

This guide provides a comprehensive technical overview of 4,T5-Dibromo-2-(trifluoromethyl)benzonitrile, a halogenated aromatic nitrile of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. This document will delve into its chemical properties, potential synthetic pathways, and its role as a versatile building block in the creation of complex molecules.

Core Molecular Attributes and Physicochemical Properties

4,5-Dibromo-2-(trifluoromethyl)benzonitrile possesses the molecular formula C₈H₂Br₂F₃N. Based on the atomic weights of its constituent elements, its calculated molecular weight is approximately 328.91 g/mol . The presence of two bromine atoms, a trifluoromethyl group, and a nitrile function on the benzene ring imparts a unique combination of reactivity and physicochemical characteristics.

The trifluoromethyl group, a common moiety in modern pharmaceuticals, significantly influences the molecule's electronic properties and lipophilicity.[1] It acts as a strong electron-withdrawing group, which can enhance the metabolic stability of drug candidates.[2] The nitrile group is a versatile functional handle, capable of being transformed into various other functionalities such as amines and carboxylic acids, making it a valuable precursor in multi-step syntheses.[2][3] The two bromine atoms provide sites for cross-coupling reactions, allowing for the introduction of further molecular complexity.[4]

Table 1: Physicochemical Properties of Related Bromo-(trifluoromethyl)benzonitriles

| Property | Value (for 4-Bromo-2-(trifluoromethyl)benzonitrile) | Reference |

| Molecular Formula | C₈H₃BrF₃N | [2][4] |

| Molecular Weight | ~250.02 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [2][4] |

| Melting Point | 37-44 °C | [2][4] |

| Boiling Point | ~240 °C at 760 mmHg | [2] |

It is anticipated that 4,5-Dibromo-2-(trifluoromethyl)benzonitrile would also present as a solid at room temperature with a significantly higher melting and boiling point due to the increased molecular weight and intermolecular forces from the additional bromine atom.

Caption: Molecular Structure of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile.

Strategic Synthesis Considerations

One logical starting material is 2-(trifluoromethyl)aniline. The synthesis could proceed through the following conceptual steps:

-

Diazotization and Sandmeyer Reaction: Conversion of the amino group of 2-(trifluoromethyl)aniline to a nitrile group via a diazonium salt intermediate.

-

Electrophilic Bromination: Introduction of two bromine atoms onto the aromatic ring. The directing effects of the trifluoromethyl and nitrile groups would need to be carefully considered to achieve the desired 4,5-substitution pattern.

A patent for the preparation of 4-amino-2-trifluoromethyl benzonitrile highlights a process involving bromination and cyanation, which supports the feasibility of such a synthetic strategy.[6][7] The bromination is achieved using a brominating agent like dibromohydantoin in the presence of an acid.[6] The cyano group can be introduced via a substitution reaction using a cyanide source, such as cuprous cyanide.[6]

Caption: Plausible synthetic workflow for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile.

Experimental Protocol: A Hypothetical Approach

-

Step 1: Synthesis of 2-(Trifluoromethyl)benzonitrile from 2-(Trifluoromethyl)aniline

-

This would likely follow a standard Sandmeyer reaction protocol. The aniline would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt. This intermediate would then be reacted with a solution of copper(I) cyanide to yield 2-(trifluoromethyl)benzonitrile.

-

-

Step 2: Dibromination of 2-(Trifluoromethyl)benzonitrile

-

The 2-(trifluoromethyl)benzonitrile would be dissolved in a suitable solvent, such as a halogenated solvent or a strong acid like sulfuric acid. A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, would be added, likely in the presence of a catalyst like iron(III) bromide. The reaction temperature and time would need to be optimized to favor the formation of the 4,5-dibromo isomer. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups would direct bromination to the meta positions relative to them.

-

Applications in Research and Development

Halogenated and trifluoromethylated benzonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules.[4][5]

-

Pharmaceutical Drug Discovery: The unique substitution pattern of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile makes it an attractive scaffold for the development of novel therapeutic agents. The trifluoromethyl group can enhance drug-like properties, and the bromine atoms serve as handles for further chemical modifications to explore structure-activity relationships (SAR).[2][4] Benzonitrile derivatives, in general, are found in a variety of pharmaceuticals.[3]

-

Agrochemicals: Similar to their role in pharmaceuticals, these types of compounds are also used as building blocks for new pesticides and herbicides.[4][5] The presence of halogens and the trifluoromethyl group can contribute to the efficacy and stability of the final agrochemical product.[2]

-

Materials Science: The electronic properties imparted by the substituents could make this compound and its derivatives of interest in the development of novel organic materials with specific electronic or optical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile is not available, the safety profiles of related isomers provide important guidance. Bromo-(trifluoromethyl)benzonitriles are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] They can also cause skin and eye irritation.[8][9]

Standard laboratory safety precautions should be strictly followed when handling this compound:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[10]

Conclusion

4,5-Dibromo-2-(trifluoromethyl)benzonitrile is a specialized chemical compound with significant potential as a building block in drug discovery, agrochemical synthesis, and materials science. Its calculated molecular weight of approximately 328.91 g/mol and its unique arrangement of functional groups offer a versatile platform for the synthesis of complex and potentially bioactive molecules. While specific experimental data for this isomer remains to be fully characterized in the public domain, established synthetic methodologies provide a clear path for its preparation. As with any research chemical, it is imperative to handle this compound with the appropriate safety precautions.

References

-

Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). Retrieved from [Link]

-

4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem. (n.d.). Retrieved from [Link]

-

5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133 - PubChem. (n.d.). Retrieved from [Link]

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.).

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.).

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents. (n.d.).

-

4‐Nitro‐2‐(trifluoromethyl)benzonitrile - ResearchGate. (2026, January 10). Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. innospk.com [innospk.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. biosynth.com [biosynth.com]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 8. 5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 4,5-Dibromo-2-(trifluoromethyl)benzonitrile: Synthesis, Characterization, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile, a halogenated and trifluoromethylated aromatic compound with significant potential in medicinal chemistry and materials science. Due to the limited direct experimental data available for this specific isomer, this document employs a deductive and comparative approach, leveraging established chemical principles and data from structurally related compounds. The guide outlines a plausible synthetic pathway, predicts key physicochemical and spectroscopic properties, and discusses potential applications, particularly in the context of drug discovery. Detailed experimental considerations and safety protocols are also provided to facilitate further research and application of this versatile chemical scaffold.

Introduction: The Strategic Importance of Fluorinated and Brominated Benzonitriles

The incorporation of fluorine and bromine atoms into aromatic scaffolds is a well-established strategy in modern drug discovery and materials science. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1] Simultaneously, the presence of bromine atoms provides reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.

4,5-Dibromo-2-(trifluoromethyl)benzonitrile represents a unique molecular scaffold that combines these advantageous features. While direct literature on this specific isomer is scarce, its structural motifs are present in a variety of biologically active compounds and advanced materials. This guide aims to bridge the information gap by providing a scientifically grounded resource for researchers interested in the synthesis and application of this promising, yet underexplored, molecule.

Predicted Physicochemical Properties

Based on the analysis of its structural isomers and related compounds, the following physicochemical properties are predicted for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile.

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₈H₂Br₂F₃N | Based on structural components. |

| Molecular Weight | 328.91 g/mol | Calculated from the atomic weights. |

| Appearance | White to off-white solid | Typical for similar halogenated aromatic compounds. |

| Melting Point | 80-100 °C | Expected to be a solid at room temperature, with a melting point in a range similar to or slightly higher than related dibrominated benzenes due to increased molecular weight and symmetry. |

| Boiling Point | > 250 °C | Expected to have a high boiling point due to its molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF); Insoluble in water. | Typical for non-polar to moderately polar organic compounds. |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 4,5-Dibromo-2-(trifluoromethyl)benzonitrile can be envisioned starting from the commercially available 2-(trifluoromethyl)aniline. The proposed two-step synthesis involves an electrophilic dibromination followed by a Sandmeyer reaction.

Caption: Proposed two-step synthesis of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile.

Step 1: Dibromination of 2-(Trifluoromethyl)aniline

Causality behind Experimental Choices: The key to this step is controlling the regioselectivity of the bromination. The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the trifluoromethyl group (-CF₃) is a strong deactivating group and a meta-director.[2] In 2-(trifluoromethyl)aniline, the -NH₂ group directs electrophilic substitution to positions 4 and 6, while the -CF₃ group directs to position 5. The strong activating effect of the amino group is expected to dominate, leading to bromination at the positions para and ortho to it. To achieve the desired 4,5-dibromo substitution, a careful choice of brominating agent and reaction conditions is necessary. Using a slight excess of a mild brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can provide good control over the reaction.[3]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF.

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (2.1 eq) in DMF dropwise over 1-2 hours, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water and stir for 30 minutes. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 4,5-Dibromo-2-(trifluoromethyl)aniline.

Step 2: Sandmeyer Reaction of 4,5-Dibromo-2-(trifluoromethyl)aniline

Causality behind Experimental Choices: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a nitrile group via a diazonium salt intermediate.[4] The electron-withdrawing nature of the two bromine atoms and the trifluoromethyl group can make the diazotization of the aniline derivative challenging.[5] Therefore, using a strong acid like sulfuric acid and carefully controlling the temperature are crucial for the efficient formation of the diazonium salt. The subsequent cyanation is typically achieved using copper(I) cyanide.

Experimental Protocol:

-

Diazotization: a. In a beaker, add 4,5-Dibromo-2-(trifluoromethyl)aniline (1.0 eq) to a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath with vigorous stirring. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.[1] c. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.[5]

-

Cyanation: a. In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. b. Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution. Effervescence (N₂ gas evolution) will be observed. c. After the addition is complete, warm the reaction mixture to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate. b. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. c. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford pure 4,5-Dibromo-2-(trifluoromethyl)benzonitrile.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile based on the analysis of related compounds and spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Rationale |

| H-3 | 7.8 - 8.0 | Deshielded due to the ortho -CN group and meta -CF₃ and -Br groups. |

| H-6 | 7.9 - 8.2 | Deshielded due to the ortho -Br group and para -CF₃ group. |

Note: The exact chemical shifts can be influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework. The chemical shifts are influenced by the electronegativity of the attached substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-CN | 115 - 118 | Typical chemical shift for a nitrile carbon. |

| C-Br (C-4, C-5) | 120 - 130 | Aromatic carbons attached to bromine. |

| C-CF₃ | 120 - 125 (quartet, ¹JC-F ≈ 270-280 Hz) | Carbon of the trifluoromethyl group, showing a characteristic quartet due to coupling with fluorine. |

| C-H (C-3, C-6) | 130 - 140 | Aromatic carbons attached to hydrogen. |

| C-CN (ipso) | 110 - 115 | Ipso-carbon attached to the nitrile group. |

| C-CF₃ (ipso) | 130 - 135 (quartet, ²JC-F ≈ 30-35 Hz) | Ipso-carbon attached to the trifluoromethyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C≡N (Nitrile) | 2220 - 2240 | Stretching |

| C-F (Trifluoromethyl) | 1100 - 1300 (strong, multiple bands) | Stretching |

| C-Br | 500 - 600 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with a relative intensity ratio of approximately 1:2:1.[6]

-

Predicted Molecular Ion (M⁺): m/z ≈ 329 (for ⁷⁹Br, ⁷⁹Br)

-

Isotopic Peaks: m/z ≈ 331 (for ⁷⁹Br, ⁸¹Br) and 333 (for ⁸¹Br, ⁸¹Br)

-

Major Fragmentation Pathways: Loss of Br, CN, and CF₃ groups.

Potential Applications in Drug Discovery and Materials Science

The unique combination of substituents in 4,5-Dibromo-2-(trifluoromethyl)benzonitrile makes it a highly attractive building block for the synthesis of novel compounds with potential applications in various fields.

-

Medicinal Chemistry: The scaffold can be utilized in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The bromine atoms can be functionalized through Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl or heteroaryl groups, allowing for the exploration of a large chemical space.

-

Agrochemicals: Many successful pesticides and herbicides contain fluorinated and halogenated aromatic moieties. This compound could serve as a precursor for the development of new agrochemicals with improved efficacy and metabolic stability.

-

Materials Science: The electron-withdrawing nature of the trifluoromethyl and cyano groups, combined with the presence of bromine atoms, makes this molecule a potential building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Handling

While specific toxicity data for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile is not available, it should be handled with the standard precautions for halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

4,5-Dibromo-2-(trifluoromethyl)benzonitrile is a promising but under-investigated chemical entity. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and potential applications. By leveraging the principles of physical organic chemistry and drawing parallels with related compounds, researchers are now better equipped to explore the full potential of this versatile building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. The protocols and data presented herein are intended to serve as a starting point for further experimental validation and optimization.

References

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

ResearchGate. (2022). IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.

-

Astronomy & Astrophysics. (n.d.). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. [Link]

-

Supporting Information. (n.d.). 2-(trifluoromethyl)benzonitrile (2k). [Link]

-

MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. [Link]

-

MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

YouTube. (2022). Aniline into 1,3,5 - Tribromobenzene | Conversion of Organic Chemistry. [Link]

-

National Institutes of Health. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. [Link]

-

University of North Texas. (n.d.). SOME REACTIONS OF m-AMINOBENZOTRIFLUORIDE AND ITS BROMINATED DERIVATIVES. [Link]

-

University of Pittsburgh. (n.d.). Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. [Link]

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

PubMed. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile-Methanol Binary Clusters in Supersonic Jets. [Link]

-

ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. [Link]

-

YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

- Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

University of Southern Mississippi. (n.d.). Infrared Spectroscopy (FT-IR/ATR). [Link]

-

L.S. College, Muzaffarpur. (n.d.). 10. Sandmeyer reaction. [Link]

-

Khan Academy. (n.d.). Bromination of Aniline. [Link]

-

WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]

-

National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

National Institutes of Health. (n.d.). Electronic Descriptors for Supervised Spectroscopic Predictions. [Link]

-

ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]

-

Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Brominated-(Trifluoromethyl)benzonitriles with a Focus on the 4,5-Dibromo Isomer

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of brominated-(trifluoromethyl)benzonitriles, a class of compounds with significant potential in medicinal chemistry and materials science. Due to the limited publicly available data on the specific isomer 4,5-Dibromo-2-(trifluoromethyl)benzonitrile , this document establishes a robust framework for understanding its expected characteristics. By synthesizing data from structurally related isomers, this guide offers valuable insights for researchers, scientists, and drug development professionals. It covers physicochemical properties, potential synthetic strategies, analytical characterization, and safety protocols, grounding its claims in authoritative sources and established scientific principles.

Introduction: The Significance of Fluorinated and Brominated Benzonitriles

The benzonitrile scaffold is a privileged structure in drug discovery and organic synthesis.[1] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable modification in the design of therapeutic agents.[2][3] Similarly, bromine atoms serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions for the construction of complex molecular architectures.[2][4] The combination of these functionalities on a benzonitrile core, as in 4,5-Dibromo-2-(trifluoromethyl)benzonitrile, suggests a molecule of high interest as a building block for novel pharmaceuticals and advanced materials.[4][5]

Physicochemical Properties: A Comparative Analysis

The physical properties of a compound are critical for its handling, reaction setup, and formulation. While data for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile is unavailable, we can infer its likely characteristics by examining its constituent parts and related isomers.

Molecular Structure and Core Data

The foundational attributes of the target compound and its key isomers are summarized below. The addition of a second bromine atom to the aromatic ring in the target compound will substantially increase its molecular weight compared to its monobrominated counterparts.

| Property | 4-Bromo-2-(trifluoromethyl)benzonitrile | 5-Bromo-2-(trifluoromethyl)benzonitrile | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile (Predicted) |

| CAS Number | 191165-13-6[5] | 1208076-28-1[6][7] | Not Available |

| Molecular Formula | C₈H₃BrF₃N[5] | C₈H₃BrF₃N[6][7] | C₈H₂Br₂F₃N |

| Molecular Weight | 250.02 g/mol [5] | 250.02 g/mol [8] | 328.91 g/mol |

| Appearance | White to almost white powder to lump[5] | Not Specified | Likely a solid at room temperature |

Thermal Properties and Physical State

The melting and boiling points are crucial for purification and assessing the physical state under various conditions.

| Property | 4-Bromo-2-(trifluoromethyl)benzonitrile | 5-Bromo-2-(trifluoromethyl)benzonitrile | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile (Predicted) |

| Melting Point | 37 °C[5] | Not Available | Significantly higher than 37 °C due to increased molecular weight and symmetry. |

| Boiling Point | 239.7 ± 35.0 °C[3] | 255.2 ± 35.0 °C (Predicted)[8] | Higher than the monobrominated isomers. |

| Density | 1.7 ± 0.1 g/cm³[3] | 1.71 ± 0.1 g/cm³ (Predicted)[8] | Greater than 1.71 g/cm³. |

The introduction of a second bromine atom is expected to increase intermolecular forces, leading to a higher melting and boiling point for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile compared to its monobrominated analogs.

Solubility Profile

While quantitative data is scarce, general solubility trends can be predicted.

| Solvent Type | Predicted Solubility of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | Rationale |

| Water | Low to Insoluble[9] | The molecule is largely nonpolar, dominated by the aromatic ring and halogen atoms. |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Likely Soluble | These solvents can engage in dipole-dipole interactions with the nitrile and trifluoromethyl groups. |

| Chlorinated Solvents (e.g., DCM, Chloroform) | Likely Soluble | "Like dissolves like" principle; the molecule shares polarity characteristics with these solvents. |

| Ethers (e.g., THF, Diethyl Ether) | Moderately Soluble | Can act as hydrogen bond acceptors for any potential interactions. |

| Nonpolar Solvents (e.g., Hexanes, Toluene) | Sparingly to Moderately Soluble | Solubility will depend on the balance of polarity from the nitrile and trifluoromethyl groups versus the nonpolar aromatic backbone. |

Synthesis and Reactivity

A plausible synthetic route to 4,5-Dibromo-2-(trifluoromethyl)benzonitrile would likely involve the bromination of a suitable precursor. A potential synthetic workflow is outlined below.

Caption: A potential synthetic workflow for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile.

This proposed synthesis involves a two-step bromination. The trifluoromethyl group is deactivating and meta-directing, while the nitrile group is also deactivating and meta-directing. The directing effects of these groups would need to be carefully considered to achieve the desired 4,5-dibromo substitution pattern.

Analytical Characterization

A full analytical characterization would be essential to confirm the identity and purity of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two lone protons on the benzene ring.

-

¹³C NMR : The spectrum will show eight distinct signals: six for the aromatic carbons (two of which will be quaternary and bonded to bromine), one for the nitrile carbon, and one for the trifluoromethyl carbon (which will appear as a quartet due to coupling with fluorine).

-

¹⁹F NMR : A single sharp peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2230 cm⁻¹ |

| C-F (Trifluoromethyl) | 1100-1350 cm⁻¹ (strong, multiple bands) |

| C-Br | 500-600 cm⁻¹ |

| Aromatic C=C | 1450-1600 cm⁻¹ |

| Aromatic C-H | ~3000-3100 cm⁻¹ |

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and fragmentation pattern. A key feature will be the isotopic pattern of the two bromine atoms (⁷⁹Br and ⁸¹Br), which will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile is not available, the hazard profile can be inferred from related compounds.[7]

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Irritation : Causes skin and serious eye irritation. May cause respiratory irritation.[7]

Recommended Handling Procedures

A risk assessment should be conducted before handling this compound. The following general precautions are recommended:

Caption: Recommended safety and handling procedures for brominated-(trifluoromethyl)benzonitriles.

Conclusion

4,5-Dibromo-2-(trifluoromethyl)benzonitrile represents a promising but currently undercharacterized chemical entity. This guide provides a foundational understanding of its likely physical and chemical properties by drawing on data from closely related and commercially available isomers. The presented information on physicochemical properties, potential synthetic approaches, analytical signatures, and safety precautions is intended to empower researchers in their efforts to synthesize, characterize, and utilize this and similar molecules in the advancement of drug discovery and materials science. Further experimental validation is necessary to confirm the predicted properties outlined in this document.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-(trifluoromethyl)benzonitrile: Key Intermediate for Organic Synthesis. Retrieved from [Link]

-

Lead Sciences. (n.d.). 5-Bromo-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. (2025). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 12223980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. ossila.com [ossila.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Bromo-2-(trifluoromethyl)benzonitrile - Lead Sciences [lead-sciences.com]

- 7. 5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1208076-28-1 | 5-Bromo-2-(trifluoromethyl)benzonitrile [fluoromart.com]

- 9. 4-(Trifluoromethyl)benzonitrile | 455-18-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

4,5-Dibromo-2-(trifluoromethyl)benzonitrile solubility data

An In-depth Technical Guide to the Solubility of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile (CAS No. 946215-56-1). Recognizing the current absence of publicly available quantitative solubility data for this compound, this document serves as a critical resource for researchers, scientists, and drug development professionals. It offers a detailed theoretical analysis of the compound's structural attributes and their expected influence on its solubility profile. Furthermore, this guide presents a robust, step-by-step experimental protocol based on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the precise determination of thermodynamic solubility. This document is structured to empower researchers to generate reliable and reproducible solubility data, a cornerstone for applications in medicinal chemistry, agrochemical development, and materials science.

Introduction: The Significance of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile

4,5-Dibromo-2-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile, a class of compounds frequently utilized as key building blocks in the synthesis of complex organic molecules. The unique substitution pattern on the benzene ring—featuring two bromine atoms, a nitrile group, and a trifluoromethyl (CF3) group—imparts distinct physicochemical properties that are of significant interest in the development of novel pharmaceuticals and agrochemicals.

-

Trifluoromethyl Group (-CF3): This moiety is a cornerstone in modern drug design.[1] The incorporation of a -CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by altering its lipophilicity and electronic properties.[2]

-

Dibromo Substituents: The presence of bromine atoms increases the molecule's molecular weight and lipophilicity, which can influence its solubility and interaction with receptor binding pockets. Brominated compounds are also valuable precursors for further chemical modifications through cross-coupling reactions.[3]

-

Benzonitrile Moiety: The nitrile group is a versatile functional handle and can act as a bioisostere for other functional groups in drug design.[4]

Solubility is a fundamental physicochemical property that dictates a compound's behavior in various systems. In drug development, poor aqueous solubility can severely hamper absorption and bioavailability, leading to challenges in formulation and potentially masking the true efficacy and toxicity of a drug candidate. Therefore, the accurate determination of solubility in a range of solvents is a critical, non-negotiable step in the research and development pipeline.

Theoretical Solubility Profile Based on Molecular Structure

Given the absence of experimental data, a qualitative prediction of the solubility of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile can be derived from its constituent functional groups.

-

Aqueous Solubility: The molecule is predominantly hydrophobic. The large, non-polar aromatic ring, two bromine atoms, and the highly lipophilic trifluoromethyl group suggest that the compound will exhibit very low solubility in water and other polar protic solvents.

-

Organic Solvent Solubility: The compound is expected to be significantly more soluble in organic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic character suggests moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are generally effective at dissolving a wide range of organic compounds. The polarity of the nitrile group should contribute to solubility in these media.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be lower than in polar aprotic solvents but significantly higher than in water.

-

The trifluoromethyl group, in particular, has been repeatedly shown to improve the solubility and pharmacokinetic profiles of drug candidates.[2] This is attributed to its lipophilicity and its ability to engage in specific intermolecular interactions. The combined effect of the dibromo and trifluoromethyl substitutions points towards a compound that is well-suited for dissolution in a variety of common organic solvents used in synthesis and screening.

Gold-Standard Protocol for Thermodynamic Solubility Determination

The following protocol details the shake-flask method, which is widely regarded as the most reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.

Materials and Equipment

-

Test Compound: 4,5-Dibromo-2-(trifluoromethyl)benzonitrile (solid, high purity)

-

Solvents: A range of analytical grade solvents (e.g., Deionized Water, Ethanol, Methanol, Acetonitrile, DMSO, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Apparatus:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with a UV detector

-

HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

-

Step-by-Step Experimental Workflow

Part 1: Preparation of Saturated Solutions

-

Weighing: Accurately weigh an excess amount of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile (e.g., ~5-10 mg) directly into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[5]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Sealing: Securely cap the vial to prevent solvent evaporation during incubation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 48 hours). The time required to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

Part 2: Sample Processing

-

Separation: After equilibration, remove the vials and allow the solid to settle. To ensure complete separation of the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulates that could interfere with the analysis.

Part 3: Quantification by HPLC-UV

-

Preparation of Calibration Standards:

-

Prepare a stock solution of the test compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations that bracket the expected solubility of the samples.

-

-

HPLC Analysis:

-

Set up the HPLC system with a suitable method. A reverse-phase method is appropriate for this compound.[6]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 70:30 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 210 nm or a wavelength of maximum absorbance determined by a UV scan.

-

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.995.

-

Inject the filtered samples. If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the range of the calibration curve.

-

-

Calculation:

-

Determine the concentration of the compound in the sample solution using the linear regression equation from the calibration curve.

-

Calculate the final solubility, accounting for any dilutions made. Report the result in mg/mL or µg/mL.

-

Data Presentation: A Template for Reporting

For systematic data collection and comparison, experimental results should be recorded in a structured format.

Table 1: Experimentally Determined Solubility of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Deionized Water | Shake-Flask HPLC-UV | ||

| Ethanol | Shake-Flask HPLC-UV | ||

| Methanol | Shake-Flask HPLC-UV | ||

| Acetonitrile | Shake-Flask HPLC-UV | ||

| Acetone | Shake-Flask HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask HPLC-UV | ||

| Dichloromethane (DCM) | Shake-Flask HPLC-UV | ||

| Ethyl Acetate | Shake-Flask HPLC-UV | ||

| Toluene | Shake-Flask HPLC-UV | ||

| n-Hexane | Shake-Flask HPLC-UV |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

-

PubMed Central (PMC). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). Retrieved from a source providing chemical properties.

-

ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Retrieved from [Link]

-

PubMed Central (PMC). (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). CHAPTER 5: Bromination Reactions. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

YouTube. (2023). Are Bromides Always Soluble In Aqueous Solutions?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. (2018). Retrieved from a source providing protocols for solubility experiments.

-

ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Retrieved from [Link]

- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

Navigating the Procurement and Application of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile: A Technical Guide for Researchers

This guide provides an in-depth technical framework for researchers and drug development professionals on how to approach the acquisition, validation, and utilization of this specialized compound. We will delve into the rationale behind sourcing through custom synthesis, propose viable synthetic strategies, and outline a comprehensive protocol for quality control and safe handling, grounded in established chemical principles and data from closely related structural analogs.

Sourcing Strategy: The Custom Synthesis Imperative

A thorough search of commercial chemical catalogs reveals that while several isomers of bromo-(trifluoromethyl)benzonitrile are available, the specific 4,5-dibromo isomer is not a standard stock item. This necessitates a partnership with a specialized chemical synthesis provider, often referred to as a Contract Research Organization (CRO) or a Custom Synthesis provider.[1][2]

Engaging a CRO for the synthesis of a molecule like 4,5-Dibromo-2-(trifluoromethyl)benzonitrile is a multi-step process that requires clear communication and technical understanding from both parties.

Workflow for Engaging a Custom Synthesis Provider

Caption: A typical workflow for procuring a custom-synthesized chemical.

When initiating a request, providing a clear and comprehensive technical package is crucial. This should include the precise chemical structure, desired quantity, required purity level (typically ≥98% as determined by HPLC), and any specific analytical data needed for validation. Reputable CROs will, in turn, provide a detailed proposal outlining their intended synthetic approach, estimated timeline, and a breakdown of costs.[1]

Proposed Synthetic Strategies

While a definitive, published synthesis for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile is not readily found, plausible synthetic routes can be designed based on established organic chemistry transformations. A competent CRO will perform their own literature analysis, but understanding the potential pathways is beneficial for technical discussions. A likely starting material would be 2-(trifluoromethyl)aniline or a related derivative.

A multi-step synthesis could proceed as follows:

-

Diazotization and Sandmeyer Reaction: Conversion of an appropriately substituted aniline to a diazonium salt, followed by a Sandmeyer reaction, is a classic and reliable method for introducing a nitrile group.[3][4] The reaction with copper(I) cyanide (CuCN) would yield the benzonitrile.[5]

-

Directed Bromination: The key challenge is the regioselective introduction of two bromine atoms at the 4- and 5-positions. The directing effects of the existing trifluoromethyl and cyano groups will be critical. The CF₃ group is a meta-director, while the CN group is also a meta-director. Starting from 2-(trifluoromethyl)benzonitrile, direct bromination would likely lead to a mixture of products. A more controlled approach might involve starting with a precursor that allows for sequential, directed bromination. For example, a patent for the synthesis of 4-amino-2-trifluoromethyl benzonitrile describes a process starting with m-trifluoromethylfluorobenzene, which undergoes positioning bromination.[6] A similar strategy, potentially involving blocking groups or a carefully chosen sequence of functional group interconversions, would be necessary to achieve the desired 4,5-dibromo substitution pattern.

-

Palladium-Catalyzed Cyanation: An alternative modern approach involves the palladium-catalyzed cyanation of a dibromo-aryl precursor.[7] If a suitable 1,2-dibromo-4-(trifluoromethyl)benzene precursor can be synthesized, its conversion to the target nitrile using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide in the presence of a palladium catalyst would be a powerful final step.[7]

Conceptual Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Physicochemical and Spectroscopic Profile (Predicted)

In the absence of experimental data for the target compound, we can predict its properties based on its structure and data from commercially available isomers. This information is crucial for planning purification, analysis, and handling.

Table 1: Comparison of Physicochemical Properties

| Property | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile (Predicted) | 4-Bromo-2-(trifluoromethyl)benzonitrile (CAS 191165-13-6) | 5-Bromo-2-(trifluoromethyl)benzonitrile (CAS 1208076-28-1) |

| Molecular Formula | C₈H₂Br₂F₃N | C₈H₃BrF₃N | C₈H₃BrF₃N |

| Molecular Weight | 328.91 g/mol | 250.02 g/mol | 250.02 g/mol |

| Appearance | Likely a white to off-white solid | White to almost white powder to lump | Solid |

| Melting Point (°C) | Expected to be higher than mono-bromo isomers due to increased molecular weight and symmetry | 37 °C | Not available |

| Boiling Point (°C) | Expected to be significantly higher than mono-bromo isomers | Not available | 255.2 ± 35.0 °C (Predicted) |

| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in water | Soluble in various organic solvents | Soluble in most organic solvents |

Data for isomers sourced from supplier and database information.[3][8]

Quality Assessment and Analytical Validation

Upon receipt of the custom-synthesized compound, a rigorous analytical validation is mandatory to confirm its identity, purity, and structural integrity. The Certificate of Analysis (CoA) from the CRO should be critically reviewed and, if necessary, key experiments should be repeated in-house.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is most appropriate for this molecule.

Table 2: Suggested HPLC Protocol

| Parameter | Recommended Conditions | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for moderately polar to nonpolar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase. |

| Gradient | 50% B to 95% B over 10 min | Ensures elution of the compound and any potential impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Detection | UV at 254 nm | Aromatic nature of the compound ensures strong UV absorbance. |

| Injection Vol. | 2 µL | |

| Sample Prep. | 1 mg/mL in Acetonitrile/Water (1:1) | Ensure the sample is fully dissolved. |

This protocol is a starting point and should be optimized as needed.[9]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound.

-

Expected Molecular Ion: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[10][11]

-

[M]⁺ (C₈H₂⁷⁹Br₂F₃N)⁺ ≈ 326.85 m/z

-

[M+2]⁺ (C₈H₂⁷⁹Br⁸¹BrF₃N)⁺ ≈ 328.85 m/z

-

[M+4]⁺ (C₈H₂⁸¹Br₂F₃N)⁺ ≈ 330.85 m/z

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are required.[9]

-

¹H NMR: The proton NMR spectrum will be simple, showing only two signals in the aromatic region (likely between 7.5-8.5 ppm). These signals will appear as singlets, as there are no adjacent protons to cause splitting.

-

¹³C NMR: The carbon spectrum will show all 8 carbon atoms. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to bromine will also have characteristic chemical shifts.

-

¹⁹F NMR: This spectrum should show a single, sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[12][13] The chemical shift will be characteristic of an aromatic CF₃ group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups.

-

C≡N Stretch: A sharp, strong absorption peak is expected in the range of 2220-2240 cm⁻¹ for the nitrile group.[14]

-

C-F Stretches: Strong absorptions for the C-F bonds of the trifluoromethyl group will be present, typically in the 1100-1350 cm⁻¹ region.[15]

-

Aromatic C-H and C=C: Characteristic peaks for the aromatic ring will also be observed.

Safe Handling and Storage

Substituted benzonitriles, particularly those containing halogens and trifluoromethyl groups, should be handled with care. Assume the compound is toxic and an irritant until proven otherwise.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a common choice).[16]

-

Handling: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents, acids, and bases.[17][18]

-

Hazard Classification (Predicted): Based on data for isomers, the compound is likely to carry GHS hazard classifications for acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.

Potential Applications in Research and Development

The unique combination of functional groups in 4,5-Dibromo-2-(trifluoromethyl)benzonitrile makes it a valuable building block for several advanced applications:

-

Drug Discovery: The trifluoromethyl group is a bioisostere for other groups and can enhance metabolic stability and cell permeability of drug candidates.[19] The two distinct bromine atoms serve as handles for sequential or differential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid synthesis of diverse compound libraries to explore structure-activity relationships (SAR).

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated and halogenated aromatic cores. This scaffold could be used to develop new active ingredients.

-

Materials Science: The high degree of functionalization makes this molecule a candidate for the synthesis of specialty polymers, liquid crystals, or organic light-emitting diode (OLED) materials where fine-tuning of electronic properties is required.[19]

By understanding the necessity of custom synthesis and implementing a robust validation and safety protocol, researchers can confidently incorporate this and other novel chemical entities into their discovery and development pipelines, paving the way for new scientific breakthroughs.

References

Click to expand

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and.... Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. [Link]

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

Organix, Inc. (n.d.). Contract Chemistry Services: Synthesis, Medicinal & Analytical. Retrieved January 23, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile - the NIST WebBook. Retrieved January 23, 2026, from [Link]

-

PubMed. (2023, May). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

-

Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. (n.d.). Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.

-

Organic Chemistry Resources. (n.d.). Chemistry CROs & CMOs. Retrieved January 23, 2026, from [Link]

-

Khan Academy. (2019, July 12). Nucleophilic Aromatic Substitution I (video). [Link]

-

Towson University. (2012, August). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC. Retrieved January 23, 2026, from [Link]

-

Innovate with Fluorine: The Role of 2-Bromo-4-(trifluoromethoxy)benzonitrile in R&D. (2026, January 20). Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved January 23, 2026, from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved January 23, 2026, from [Link]

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution I (video). Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved January 23, 2026, from [Link]

-

ChiroBlock. (n.d.). What is Custom Synthesis? What is a CRO and what's a FTE contract?. Retrieved January 23, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 23, 2026, from [Link]

-

University of Ottawa. (n.d.). Handling and Storage of Chemicals. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.

-

BioPharmGuy. (n.d.). 122 Contract Research Companies: Chemical Synthesis. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2016, October 15). (PDF) Proper Handling and Storage of Chemicals. [Link]

- Google Patents. (n.d.). EP0004257B1 - Benzonitrile derivative, process for its preparation and its application.

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]

- Google Patents. (2010, September 30).

-

Filo. (2025, February 12). In order to prepare benzonitrile from C6H5N2Cl, the reagent required is.... [Link]

-

ResearchGate. (n.d.). Examples of fluorinated aromatic residues utilized in ¹⁹F NMR studies.... Retrieved January 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]

- Google Patents. (n.d.). US2449643A - Benzonitrile production from benzene or diphenyl and hcn.

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved January 23, 2026, from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In order to prepare benzonitrile from \mathrm { C } _ { 6 } \mathrm { H }.. [askfilo.com]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 8. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chemicals.co.uk [chemicals.co.uk]

- 17. Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions - Labor Security System [laborsecurity.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Purity Analysis of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile

Abstract

4,5-Dibromo-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block, pivotal in the synthesis of advanced pharmaceuticals and agrochemicals.[1] The trifluoromethyl group imparts desirable pharmacokinetic properties, while the dibromo substituents offer versatile handles for cross-coupling reactions.[1][2] The stringent purity requirements for these applications necessitate a multi-faceted analytical approach to ensure the material's identity, strength, and quality. This guide provides a comprehensive framework for the purity analysis of this compound, detailing the underlying scientific principles of method selection, providing robust experimental protocols, and emphasizing the creation of a self-validating analytical system for researchers, quality control analysts, and drug development professionals.

The Imperative of Purity: Understanding the Analyte and its Potential Impurities

The synthetic route to 4,5-Dibromo-2-(trifluoromethyl)benzonitrile, often involving multi-step processes like bromination, trifluoromethylation, and cyanation, can introduce a variety of impurities.[3][4] A failure to control these impurities can lead to downstream reaction failures, the generation of toxic by-products, and compromised biological activity in the final product.

A robust purity analysis begins with a logical workflow to anticipate, identify, and quantify potential impurities.

Caption: A systematic approach to impurity identification and control.

Common Impurity Classes:

-

Regioisomers: Incorrect positioning of the bromine or trifluoromethyl groups on the aromatic ring.

-

Process-Related Impurities: Residual starting materials or intermediates from incomplete reactions.

-

By-products: Compounds formed from side reactions, such as mono-brominated or tri-brominated species.

-

Degradation Products: Primarily the hydrolysis of the nitrile group to the corresponding benzamide or benzoic acid.

Chromatographic Separation: The Core of Quantitative Analysis

Chromatography is indispensable for separating the main compound from structurally similar impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary technique for purity determination of non-volatile organic compounds. Its high resolution and sensitivity are ideal for detecting and quantifying impurities in 4,5-Dibromo-2-(trifluoromethyl)benzonitrile.

Expertise & Causality: A C18 (octadecylsilyl) stationary phase is selected due to its hydrophobic nature, which provides strong retention for the non-polar aromatic ring of the analyte. A gradient elution using acetonitrile and water is employed to ensure that both more polar (e.g., hydrolysis products) and less polar (e.g., over-halogenated species) impurities are effectively separated and eluted from the column within a reasonable timeframe. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase sharpens peak shape by suppressing the ionization of any acidic or basic functional groups. UV detection at 254 nm is chosen as it corresponds to a strong absorbance wavelength for the benzonitrile chromophore.

Protocol: HPLC Purity Determination

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-